molecular formula C14H9F3O B1304075 4'-Trifluoromethyl-biphenyl-4-carbaldehyde CAS No. 90035-34-0

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Cat. No. B1304075
CAS RN: 90035-34-0
M. Wt: 250.21 g/mol
InChI Key: HIMSXOOFWOOYFK-UHFFFAOYSA-N
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Patent
US09447052B2

Procedure details

A mixture of 4′-(trifluoromethyl)-4-biphenylcarbaldehyde, (43.6 kg, 1.1 eq., see WO 01/60805), N,N-diethylethylenediamine (21.2 kg, 1.15 equiv.) and 5% palladium on charcoal (Degussa E101 N/W, 50% wet paste, 1.7 kg) in toluene (138 Kg) was hydrogenated at 20±3° C. and 50 psi until completion. The reaction mixture was filtered and the catalyst bed washed with toluene (2×36.7 kg). The solution was washed with water (84.8 kg) and concentrated under reduced pressure to ca. 85 L. This concentrate was used in the next step, Example 6, without further purification.
Quantity
43.6 kg
Type
reactant
Reaction Step One
Quantity
21.2 kg
Type
reactant
Reaction Step One
Quantity
1.7 kg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH2:24])[CH3:20]>[Pd].C1(C)C=CC=CC=1>[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH:24][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:18])([F:17])[F:1])=[CH:4][CH:5]=2)=[CH:10][CH:11]=1)[CH3:20]

Inputs

Step One
Name
Quantity
43.6 kg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)(F)F
Name
Quantity
21.2 kg
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
1.7 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
138 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 20±3° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the catalyst bed washed with toluene (2×36.7 kg)
WASH
Type
WASH
Details
The solution was washed with water (84.8 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to ca. 85 L
CUSTOM
Type
CUSTOM
Details
This concentrate was used in the next step, Example 6, without further purification

Outcomes

Product
Name
Type
Smiles
C(C)N(CCNCC1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.